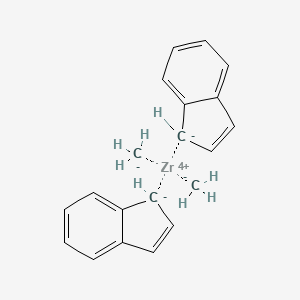

Bis(indenyl)dimethylzirconium

Description

Historical Context and Evolution of Metallocene Catalysis for Polymerization

The journey of metallocene catalysis began in the 1950s, but it was the discovery in the 1980s that methylaluminoxane (B55162) (MAO) could activate Group 4 metallocene dichlorides, such as dichlorodicyclopentadienyl zirconium (Cp2ZrCl2), that marked a revolutionary turning point in olefin polymerization. researchgate.net This breakthrough led to the development of highly active, single-site catalysts, a significant advancement over the traditional multi-sited Ziegler-Natta catalysts. researchgate.netnih.gov Metallocene catalysts offered unprecedented control over polymer properties, including molecular weight, molecular weight distribution, and stereochemistry. acs.orgrsc.org

The evolution of these catalysts has been driven by the desire to tailor polymer microstructures for specific applications. acs.orgresearchgate.net This has led to extensive research into modifying the ligand framework of the metallocene. The introduction of the indenyl ligand was a pivotal development. The fusion of a benzene (B151609) ring to the cyclopentadienyl (B1206354) ring in the indenyl ligand introduces greater steric bulk and different electronic properties, which in turn influence the catalytic behavior of the zirconium center. acs.org This has allowed for the synthesis of polymers with unique properties that were not accessible with cyclopentadienyl-based systems. hhu.de

Significance of Bis(indenyl)zirconium Complexes in Coordination Polymerization

Bis(indenyl)zirconium complexes, including the dimethyl derivative, are of particular significance in coordination polymerization due to the unique properties imparted by the indenyl ligands. When activated, these complexes form highly active catalysts for the polymerization of olefins such as ethylene (B1197577) and propylene (B89431). cmu.eduyu.edu.jo The structure of the bis(indenyl)zirconium complex, particularly the relative orientation of the two indenyl ligands (rac- and meso-isomers), plays a crucial role in determining the stereochemistry of the resulting polymer. mdpi.comnih.gov For instance, chiral ansa-bis(indenyl)zirconium complexes have been instrumental in producing isotactic polypropylene (B1209903). cmu.edu

The steric and electronic environment created by the indenyl ligands can be further tuned by introducing substituents on the five- or six-membered rings of the indenyl moiety. acs.orgresearchgate.net This fine-tuning allows for precise control over the catalytic activity, comonomer incorporation, and molecular weight of the polymer. yu.edu.joresearchgate.net For example, dissymmetric bis(indenyl) zirconium dichloride complexes have been shown to be efficient catalysts for ethylene polymerization. yu.edu.jo The ability to systematically modify the ligand structure makes bis(indenyl)zirconium complexes a versatile platform for designing catalysts for the production of a wide range of polyolefins with tailored properties. researchgate.net

Scope and Objectives of Academic Research on Bis(indenyl)dimethylzirconium

Academic research on this compound and its derivatives is multifaceted, with several key objectives:

Structure

3D Structure of Parent

Properties

IUPAC Name |

carbanide;5H-inden-5-ide;zirconium(4+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H7.2CH3.Zr/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H3;/q4*-1;+4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGXXPOPDMJRDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].[CH-]1C=CC2=CC=CC2=C1.[CH-]1C=CC2=CC=CC2=C1.[Zr+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Zr | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70579258 | |

| Record name | Zirconium(4+) 1H-inden-1-ide methanide (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49596-04-5 | |

| Record name | Zirconium(4+) 1H-inden-1-ide methanide (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization of Bis Indenyl Dimethylzirconium Complexes

General Synthetic Routes to Bis(indenyl)dimethylzirconium and its Precursors

The principal pathway to this compound involves the initial synthesis of a dichloride analogue, which serves as a stable and versatile precursor. This route can be dissected into three key stages: the preparation of the indenyl ligands, the formation of the bis(indenyl)zirconium dichloride complex through transmetalation, and the final alkylation step to yield the target dimethyl compound.

Synthesis of Indenyl Ligands and Substituted Indenes

The core molecular framework originates from indene, a bicyclic hydrocarbon. The indenyl ligand is generated by deprotonation of indene, typically at the C1 position, using a strong base such as n-butyllithium (n-BuLi) to form the indenide anion. This nucleophilic anion is the key building block for coordination to the metal center.

The versatility of this compound complexes stems from the ability to modify the indenyl ligand with various substituents. These modifications can alter the electronic and steric environment of the resulting metallocene. A variety of synthetic methods have been developed to produce substituted indenes:

Alkylation and Arylation : Indenide anions can react with a range of electrophiles, such as alkyl halides or aryl halides, to introduce substituents at the 2-position of the indenyl ring acs.orgelsevierpure.com.

Grignard Reagents : The use of di-Grignard reagents has been explored as a synthon to create various functionalized 2-substituted indenes, including those with ferrocenyl and adamantyl groups acs.org.

Catalytic Methods : Palladium-catalyzed cross-coupling reactions and copper-catalyzed reactions have been employed to synthesize indenes with N-azolyl substituents, which can act as functional ligands acs.org.

These synthetic strategies provide access to a diverse library of indenyl ligands, which are crucial for developing metallocenes with specific properties.

Transmetalation and Alkylation Procedures

Transmetalation is the process of transferring the organic ligand from one metal to another. In this context, it involves the reaction of an indenide salt with a zirconium halide. The most common procedure is a salt metathesis reaction where two equivalents of lithium indenide (or a substituted derivative) react with zirconium tetrachloride (ZrCl₄) acs.org. This reaction is typically performed in an inert solvent like toluene and results in the formation of bis(indenyl)zirconium dichloride and lithium chloride.

The resulting bis(indenyl)zirconium dichloride is the immediate precursor to the target dimethyl complex. The final step is an alkylation reaction where the two chloride ligands are replaced by methyl groups. This is achieved by treating the dichloride complex with a strong methylating agent, such as methyllithium (MeLi) or a methyl Grignard reagent like methylmagnesium bromide (MeMgBr).

Formation of this compound from Dichloride Analogues

The conversion of bis(indenyl)zirconium dichloride to this compound is a standard nucleophilic substitution reaction. The dichloride complex is treated with at least two equivalents of an organolithium or Grignard reagent. Methyllithium is a frequently used reagent for this transformation. The reaction proceeds by the displacement of the chloride ions by the methyl anions, yielding the stable this compound complex. The choice of solvent and reaction conditions is critical to ensure high yield and purity of the final product.

Ligand Modification Strategies for Tailored this compound Systems

Modifying the ligand architecture is a powerful strategy for tuning the properties of the resulting zirconium complex. Introducing bridges between the indenyl rings or creating complexes with two different indenyl ligands are common approaches to control the geometry and reactivity of the catalytic center.

Silyl-Bridged this compound Complexes

Ansa-metallocenes are complexes where the two indenyl rings are linked by a bridging group. A dimethylsilyl bridge (-SiMe₂-) is commonly used to create a more rigid structure, which restricts the rotation of the indenyl ligands. This rigidity can have a significant impact on the stereoselectivity of polymerization reactions catalyzed by these complexes.

The synthesis of a silyl-bridged complex typically involves:

Preparation of the Bridged Ligand : The synthesis begins with the creation of a molecule containing two indenyl groups linked by a silyl (B83357) bridge, for example, dimethylbis(indenyl)silane.

Dilithiation : The bridged ligand is then treated with two equivalents of n-butyllithium to deprotonate both indenyl moieties, forming a dilithiated salt.

Complexation : The dilithiated salt is reacted with ZrCl₄ to form the bridged ansa-bis(indenyl)zirconium dichloride jlu.edu.cn. This reaction can produce a mixture of racemic and meso diastereomers, which often exhibit different catalytic behaviors.

Alkylation : The final step is the methylation of the dichloride complex, analogous to the synthesis of the unbridged complex, to yield the target silyl-bridged this compound.

Dissymmetric Bis(indenyl)zirconium Complexes

Dissymmetric complexes contain two non-identical indenyl ligands. This asymmetry can be used to create catalysts with unique properties. The synthesis of these complexes requires a more controlled, stepwise approach compared to their symmetric counterparts. A common strategy involves the sequential addition of the indenyl ligands.

One established method is to first synthesize an intermediate complex, indenylzirconium trichloride. This is achieved by reacting one equivalent of an indenide salt with ZrCl₄. Subsequently, this trichloride intermediate is reacted with a second, different, substituted indenide salt. This second transmetalation step yields the dissymmetric bis(indenyl)zirconium dichloride. This dichloride precursor is then alkylated using standard methods to produce the final dissymmetric this compound complex.

Chiral Ligand Architectures in this compound

The introduction of chirality into bis(indenyl)zirconium complexes is a key strategy for enantioselective catalysis. This is most effectively achieved by employing ligands with C₂ symmetry, which creates a chiral environment around the zirconium metal center. A prominent example of such a ligand is the ethylenebis(tetrahydroindenyl) (ebthi) ligand, developed by Brintzinger.

The synthesis of chiral imido complexes, for instance, often starts from the corresponding chiral dimethylzirconocene precursor. nih.gov The C₂-symmetric ebthi ligand framework enforces a specific spatial orientation of the substituents, which is crucial for achieving high levels of enantioselectivity in subsequent chemical transformations. nih.gov The rigid, bridged structure of these ligands prevents rotation of the indenyl fragments, locking the complex into a stable chiral conformation. This defined architecture is fundamental to its ability to discriminate between enantiomers or prochiral substrates.

Heteroatom-Substituted Indenyl Ligands

Incorporating heteroatoms such as oxygen, nitrogen, or phosphorus into the indenyl ligand structure can significantly alter the electronic and steric properties of the resulting this compound complex. These modifications can influence the complex's solubility, stability, and catalytic behavior.

Research groups have explored various strategies for introducing heteroatom-bearing groups onto the indenyl skeleton. ijcce.ac.ir Oxygen-containing functionalities, such as ω-aryloxyalkyl substituents, have been successfully attached to the indenyl ring. ijcce.ac.ir Similarly, nitrogen- and phosphorus-containing groups have been integrated. For example, 2-amino and 3-amino substitutions on bis(indenyl) zirconocene (B1252598) complexes have been studied, although in some cases they have been found to result in poor catalytic performance. acs.org The synthesis of zirconocene complexes with 2-P-substituted indenes, including those with Ph₂P, Me₂P, and tBu₂P groups, has also been reported, leading to complexes like (2-R₂P-indenyl)₂ZrCl₂. researchgate.net These heteroatom substitutions provide a powerful tool for fine-tuning the properties of the zirconocene catalyst.

| Heteroatom | Substituent Type | Example Group(s) | Reference |

|---|---|---|---|

| Oxygen | ω-Aryloxyalkyl | - (CH₂)n - O - Aryl | ijcce.ac.ir |

| Nitrogen | Amino | -NH₂ | acs.org |

| Phosphorus | Phosphine | -PPh₂, -PMe₂, -PtBu₂ | researchgate.net |

Stereochemical Control in this compound Synthesis

The synthesis of bridged bis(indenyl)zirconium complexes, often called ansa-metallocenes, typically results in the formation of two diastereomeric forms: racemic (rac) and meso. The stereochemical outcome of the synthesis is of critical importance, as the two isomers often exhibit vastly different catalytic properties.

Formation and Separation of Racemic and Meso Isomers

The rac isomer possesses C₂ symmetry, making it chiral, and exists as a pair of enantiomers. The meso isomer has a plane of symmetry (Cₛ symmetry) and is achiral. The synthesis of these complexes, for example, by treating the dilithiated salt of a bridged bis(indenyl) proligand with a zirconium tetrahalide, often yields a mixture of both isomers. nih.gov A typical synthesis of a silyl-bridged bis(indenyl)zirconium dichloride can result in an unselective mixture with a meso/rac ratio of approximately 55/45. nih.gov

The separation of these isomers is a significant challenge in the synthesis of well-defined catalysts. researchgate.net The most common method for separating the rac and meso forms is fractional recrystallization. researchgate.net By carefully selecting the solvent system, such as toluene or a mixture of THF and petroleum ether, the difference in solubility between the two isomers can be exploited to isolate one form in high purity. researchgate.netnih.gov

Influence of Reaction Conditions on Isomer Selectivity

While many standard synthetic procedures are unselective, significant progress has been made in developing stereoselective synthetic approaches to favor the formation of a desired isomer. nih.govresearchgate.net The selectivity can be highly dependent on the choice of zirconium precursor and the ligand structure.

A particularly effective strategy for achieving high stereocontrol involves the use of chelating bis-amide zirconium starting materials, such as [Zr{RN(CH₂)₃NR}Cl₂(thf)₂]. The reaction of such a precursor with a lithiated silyl-bridged proligand can yield the meso isomer with greater than 98% purity. researchgate.net This high degree of selectivity is attributed to the steric constraints imposed by the chelating amide ligand during the complexation reaction, which directs the indenyl ligands to adopt the meso configuration. This demonstrates that careful selection of the starting materials is a powerful tool for controlling the stereochemical outcome of the synthesis.

| Zirconium Precursor | Ligand Dianion | Solvent | Product Ratio (meso/rac) | Reference |

|---|---|---|---|---|

| ZrCl₄(THF)₂ | Li₂[Me₂Si(3-phenyl-6-tBu-Ind)₂] | Toluene | ~55/45 | nih.gov |

| Zr{PhN(CH₂)₃NPh}Cl₂(THF)₂ | Li₂[Me₂Si(3-tBu-C₅H₃)₂] | Not Specified | >98% meso | researchgate.net |

Post-Synthetic Modification of Bis(indenyl)zirconium Complexes

Post-synthetic modification refers to chemical transformations carried out on a pre-formed complex. This approach allows for the introduction of new functionalities or the alteration of the ligand framework without re-synthesizing the entire complex from scratch.

Hydrogenation of Indenyl Rings for Enhanced Stability and Catalytic Performance

A key post-synthetic modification for bis(indenyl)zirconium complexes is the hydrogenation of the six-membered benzo ring of the indenyl ligand to yield bis(tetrahydroindenyl) derivatives. This transformation can significantly impact the stability and catalytic properties of the complex.

The process involves the exposure of bis(indenyl)zirconium complexes to hydrogen gas. nih.gov The reaction proceeds through the formation of a zirconocene dihydride intermediate, (η⁵-C₉H₇-R₂)₂ZrH₂. In the absence of excess dihydrogen, this intermediate can rearrange, but continued exposure to H₂ leads to the complete conversion to the tetrahydroindenyl derivatives, (η⁵-C₉H₉-R₂)₂ZrH₂. nih.gov Deuterium labeling studies have provided crucial mechanistic insights, establishing that the addition of hydrogen to the benzo rings is an intramolecular and stereospecific process. The hydrogen atoms are delivered exclusively from the endo face of the ligand, which is the face proximal to the zirconium center. nih.gov This modification often leads to catalysts with enhanced performance, attributed to the increased flexibility and altered electronic nature of the hydrogenated ligand.

Structural Elucidation and Conformational Analysis of Bis Indenyl Dimethylzirconium Complexes

X-ray Crystallographic Investigations of Bis(indenyl)dimethylzirconium Derivatives

In bis(indenyl)zirconium dichloride derivatives, the zirconium atom is typically found in a distorted tetrahedral coordination environment. researchgate.net It is bonded to the centroids of the two five-membered rings of the indenyl ligands and to two chlorine atoms. The geometry is often described by the angle between the centroids of the cyclopentadienyl (B1206354) rings and the zirconium atom (Ct-Zr-Ct) and the angle between the chlorine atoms and the zirconium atom (Cl-Zr-Cl).

For instance, in bis[2-(dimethylsilyl)indenyl]zirconium dichloride and bis[2-(trimethylsilyl)indenyl]zirconium dichloride, the geometry around the zirconium center is a distorted tetrahedron. researchgate.net The Ct-Zr-Ct angles are nearly identical at 129.8° and 129.9°, respectively. researchgate.net The Zr-Cl bond lengths are typically around 2.44 Å. researchgate.net The Cl-Zr-Cl angle can vary, for example, it is 95.57(1)° in bis[2-(dimethylsilyl)indenyl]zirconium dichloride, which is close to the 94.7° observed in the parent bis(indenyl)zirconium dichloride. researchgate.net However, in the more sterically hindered bis[2-(trimethylsilyl)indenyl]zirconium dichloride, this angle is smaller at 92.57(2)°. researchgate.net

The bond distances between the zirconium atom and the carbon atoms of the five-membered ring of the indenyl ligand are comparable to those in the unsubstituted bis(indenyl)zirconium dichloride. researchgate.net Specifically, the carbon atoms C3a and C3b, which are furthest from the chloride ligands, are closest to the zirconium atom. researchgate.net

Table 1: Selected Bond Distances and Angles for Bis(indenyl)zirconium Dichloride Derivatives

| Compound | Ct-Zr-Ct Angle (ε) | Cl-Zr-Cl Angle | Zr-Cl Distance (Å) | Zr-C (Cp ring) Distances (Å) |

| bis[2-(dimethylsilyl)indenyl]zirconium dichloride | 129.8° | 95.57(1)° | ~2.44 | 2.456(1) - 2.488(1) |

| bis[2-(trimethylsilyl)indenyl]zirconium dichloride | 129.9° | 92.57(2)° | ~2.44 | Similar to the dimethylsilyl derivative |

| bis(indenyl)zirconium dichloride | ~128.3° | 94.7° | Not specified | 2.47 - 2.48 |

Note: Data extracted from a study on silyl-substituted bis(indenyl)zirconium dichlorides. researchgate.net

The relative orientation of the two indenyl ligands is a critical structural feature. This is often described by the dihedral angle between the planes of the indenyl ligands. The conformation can be described as syn or anti, and further specified by the degree of rotation, such as synclinal, anticlinal, or antiperiplanar.

In the solid state, bis(indenyl)zirconium derivatives can adopt different conformations. For example, bis[2-(dimethylsilyl)indenyl]zirconium dichloride adopts an antiperiplanar conformation, while bis[2-(trimethylsilyl)indenyl]zirconium dichloride has an anticlinal conformation. researchgate.net In contrast, the unsubstituted bis(indenyl)zirconium dichloride crystallizes in a synclinal conformation. researchgate.net These differences in solid-state structures highlight the influence of crystal packing effects. researchgate.net

Quantum chemical calculations have been employed to understand the energetic landscape of these different conformations. For bis(2-substituted-indenyl)zirconium dichlorides, the energy difference between various conformers can be small, suggesting conformational flexibility. researchgate.net

Substituents on the indenyl ligands have a profound impact on the solid-state conformation of bis(indenyl)zirconium complexes. The size and position of the substituent can dictate the relative orientation of the indenyl ligands to minimize steric hindrance. researchgate.netwits.ac.za

For instance, in a study of 1- and 2-substituted bis(indenyl)zirconium dichlorides, it was found that the size of the substituent influences the orientation of the two indenyl ligands. The racemic diastereomers of bis(1-ethylindenyl)zirconium dichloride crystallize with their ethyl groups in a syn (bis-central) orientation. researchgate.net However, the larger phenyl groups in racemic bis(1-phenylindenyl)zirconium dichloride force the indenyl ligands into an anti (bis-lateral) orientation. researchgate.net

Solution-Phase Conformational Dynamics of this compound

In solution, this compound complexes are often conformationally dynamic, with the indenyl ligands undergoing rotation around the zirconium-centroid axis. This dynamic behavior is crucial for their application in catalysis, as different conformers can exhibit different catalytic activities and selectivities. Temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to study these conformational exchange processes.

At room temperature, the ¹H NMR spectra of many this compound complexes show time-averaged signals, indicating rapid rotation of the indenyl ligands on the NMR timescale. emich.edu As the temperature is lowered, the rotation slows down, leading to broadening of the NMR signals and eventually the resolution of distinct signals for the different conformers.

For example, in bis(2-phenylindenyl)zirconium dimethyl, the ¹H NMR spectrum exhibits a single cyclopentadienyl (Cp) resonance down to 150 K, indicating rapid indenyl rotation. emich.edu Significant line broadening is observed around 170 K, and coalescence is reached at approximately 150 K. emich.edu However, even at this temperature, the slow-exchange limit is not reached, precluding the use of standard line-shape analysis to determine the rotational barrier. emich.edu

In contrast, for the more sterically hindered bis(2-(3,5-di-tert-butylphenyl)indenyl)zirconium dibenzyl, the rotation is slower, and line-shape analysis can be used to determine the activation energy for rotation. emich.edu For bis(2-menthyl-4,7-dimethylindenyl)zirconium dichloride, variable-temperature ¹H NMR studies showed an interconversion with a rotational activation barrier of about 12.5 ± 0.5 kcal/mol. researchgate.netacs.org At -50 °C, a 60:40 mixture of two C₂-symmetric diastereomeric conformations was observed. researchgate.netacs.org

Table 2: Rotational Energy Barriers for Selected Bis(indenyl)zirconium Derivatives

| Compound | Method | Activation Energy (ΔG‡) (kcal/mol) |

| bis(2-phenylindenyl)zirconium dimethyl | T1ρ | 5.65 - 5.73 |

| bis(2-(3,5-di-tert-butylphenyl)indenyl)zirconium dimethyl | T1ρ | 6.71 - 6.84 |

| bis(2-phenylindenyl)zirconium dibenzyl | T1ρ | 11.45 - 11.66 |

| bis(2-(3,5-di-tert-butylphenyl)indenyl)zirconium dibenzyl | Line-shape analysis | 14.28 - 14.69 |

| bis(2-menthyl-4,7-dimethylindenyl)zirconium dichloride | VT-NMR | ~12.5 ± 0.5 |

Note: Data compiled from various NMR studies. emich.eduresearchgate.netacs.org

The interconversion between different conformational states in bis(indenyl)zirconium complexes is believed to occur through rotation of the indenyl ligands. The energy profile for this rotation can be influenced by several factors, including the steric bulk of the substituents on the indenyl ligands and the nature of the other ligands bonded to the zirconium (e.g., methyl vs. chloride). emich.eduacs.org

For unsubstituted bis(indenyl)zirconium dichloride, computational studies have shown a distinct energy minimum for a conformation with a dihedral angle of approximately 53°, which is close to the experimentally observed value in the solid state. acs.org The energy barrier to rotation to an eclipsed conformation is calculated to be around 3 kcal/mol. acs.org

The interconversion pathways are significant in the context of stereospecific polymerization of olefins. The isomerization of the catalyst between different rotameric forms, each with a potentially different stereoselectivity, can influence the microstructure of the resulting polymer. emich.edu Faster exchange between conformers can lead to different catalytic outcomes compared to systems with rigid ligand frameworks. rsc.orgsemanticscholar.org

Computational Chemistry for Structural and Conformational Insights

Computational chemistry provides powerful tools to investigate the molecular structures, relative stabilities of isomers, and the dynamics of ligand movements in complexes like bis(indenyl)zirconium derivatives. These theoretical approaches complement experimental data, offering a deeper understanding of the structure-property relationships.

Density Functional Theory (DFT) Calculations on this compound Isomers

While specific DFT data for this compound is scarce, extensive DFT calculations have been performed on Bis(indenyl)zirconium dichloride. These studies have been crucial in understanding the geometries and relative energies of its various isomers. researchgate.net The primary isomers of interest are the rac and meso diastereomers, which arise from the relative orientation of the two indenyl ligands.

Research on substituted bis(indenyl)zirconium dichlorides has shown that different DFT methods, such as PBE/3ζ and M06-2X, can predict the existence of multiple rotational isomers. researchgate.net For an unsubstituted system like Bis(indenyl)zirconium dichloride, the key distinction lies between the C₂-symmetric (rac) and Cₛ-symmetric (meso) forms. The relative energies of these isomers are critical in determining the composition of a synthesized mixture and the stereoselectivity of polymerization reactions they catalyze.

Below is a representative data table illustrating the type of information obtained from DFT calculations on analogous bis(indenyl)zirconium dichloride systems. Please note that these values are for the dichloride and not the dimethyl compound.

| Isomer | Point Group | Relative Energy (kcal/mol) | Key Geometric Parameters (Representative) |

| rac-Bis(indenyl)zirconium dichloride | C₂ | 0.0 (Reference) | Zr-Cl bond length: ~2.44 Å, Centroid-Zr-Centroid angle: ~130° |

| meso-Bis(indenyl)zirconium dichloride | Cₛ | (Typically slightly higher) | Zr-Cl bond length: ~2.44 Å, Centroid-Zr-Centroid angle: ~130° |

This table is illustrative and based on typical data for dichloride analogues. Specific values can vary with the computational method and basis set used.

Molecular Mechanics Simulations for Conformational Energy Profiles

Molecular mechanics simulations are a computationally less intensive alternative to DFT for exploring the conformational landscape of molecules. These simulations are particularly useful for determining the energy profiles associated with the rotation of large fragments, such as the indenyl ligands in metallocene complexes.

For Bis(indenyl)zirconium dichloride, molecular mechanics and related computational methods like extended Hückel molecular orbital (EHMO) theory have been used to model the rotation of the indenyl ligands around the axis connecting the zirconium center to the centroid of the five-membered ring. This rotation gives rise to different conformers, and the energy barriers between them can be calculated.

A study using EHMO calculations on Bis(indenyl)zirconium dichloride revealed a distinct energy minimum at a dihedral angle of approximately 53°, which is in close agreement with the experimentally observed solid-state structure (55°). The energy was found to increase by about 3 kcal/mol for an eclipsed conformation. Such energy profiles are crucial for understanding the fluxional behavior of these molecules in solution.

The following interactive table summarizes a hypothetical conformational energy profile for the rotation of one indenyl ligand relative to the other in a bis(indenyl)zirconium complex, based on findings for the dichloride analogue.

| Dihedral Angle (φ) | Relative Energy (kcal/mol) | Conformation |

| 0° | High | Eclipsed (syn-periplanar) |

| 53° | 0.0 | Staggered (gauche) - Minimum |

| 120° | Intermediate | Eclipsed-like |

| 180° | High | Eclipsed (anti-periplanar) |

This table represents a simplified, hypothetical energy profile for educational purposes, based on EHMO calculations for the dichloride analogue.

Catalytic Activity and Mechanism of Bis Indenyl Dimethylzirconium Systems

Olefin Homo- and Copolymerization Catalyzed by Bis(indenyl)dimethylzirconium

Propylene (B89431) Polymerization: Stereoregulation and Tacticity

Isotactic and Elastomeric Polypropylene (B1209903) Formation

The catalytic activity of this compound and its derivatives plays a crucial role in determining the microstructure of polypropylene, leading to the formation of either isotactic or elastomeric polymers. While specific studies focusing solely on this compound are limited, research on closely related unbridged bis(2-arylindenyl)zirconium dichloride systems provides significant insights into the formation of elastomeric polypropylene. These catalysts, when activated with methylaluminoxane (B55162) (MAO), are known to produce polypropylene with elastic properties attributed to a stereoblock microstructure.

The formation of isotactic polypropylene, characterized by a regular arrangement of methyl groups on the polymer chain, is typically achieved with stereorigid catalysts. While detailed performance data for this compound in isotactic polypropylene synthesis is not extensively documented in publicly available research, the principles of stereocontrol in zirconocene-catalyzed polymerization suggest that the stereochemistry of the catalyst is a determining factor. For instance, chiral, bridged bis(indenyl)zirconium dichlorides are well-known for their ability to produce highly isotactic polypropylene. The degree of isotacticity is influenced by the catalyst's structure, which dictates the stereoselective insertion of propylene monomers.

Influence of Catalyst Stereochemistry on Polymer Microstructure

The stereochemistry of this compound catalysts, specifically the spatial arrangement of the indenyl ligands, has a profound impact on the resulting polymer microstructure. These catalysts can exist as two primary stereoisomers: rac (racemic) and meso. The rac isomer possesses C2 symmetry, leading to the formation of isotactic polypropylene, where the methyl groups of the propylene units are all on the same side of the polymer chain. In contrast, the meso isomer has Cs symmetry, which typically results in the formation of atactic polypropylene, with a random distribution of methyl groups.

The interplay between these two isomers is particularly crucial in unbridged systems, where rotation of the indenyl ligands can lead to interconversion between the rac and meso forms during polymerization. This dynamic behavior can result in the formation of stereoblock polypropylene, which consists of alternating isotactic and atactic segments, imparting elastomeric properties to the material.

Studies on analogous ansa-bis(indenyl)zirconium dichlorides have demonstrated that the rac and meso isomers exhibit different catalytic behaviors. Generally, rac isomers are more active in ethylene (B1197577) polymerization and produce polymers with higher molecular weights compared to their meso counterparts. nih.gov However, there are exceptions where the meso isomer has shown higher activity. nih.gov The separation of these isomers is often challenging but crucial for controlling the polymer architecture. nih.gov When mixtures of rac and meso stereoisomers are used, the resulting polymer often has a broader molecular weight distribution and variable comonomer incorporation. nih.gov

Comonomer Incorporation Behavior and Distribution in Copolymers

This compound and related zirconocene (B1252598) catalysts are effective in copolymerizing ethylene with α-olefins, such as 1-hexene (B165129), to produce linear low-density polyethylene (B3416737) (LLDPE). The ability of the catalyst to incorporate comonomers and the distribution of these comonomers along the polymer chain are critical for determining the final properties of the copolymer.

The structure of the bis(indenyl)zirconium catalyst significantly influences its comonomer incorporation ability. For instance, in ethylene/1-hexene copolymerization, the rac isomer of a silyl-bridged bis(indenyl)zirconium dichloride has been shown to have a higher comonomer incorporation ability than the meso isomer. nih.gov The amount of comonomer incorporated is generally proportional to the amount of comonomer in the feed. nih.gov

The presence of a comonomer can also have a beneficial effect on the catalyst's activity. nih.gov An increase in the concentration of 1-hexene has been observed to improve the catalytic activity of both rac and meso isomers of ansa-bis(indenyl)zirconium dichloride systems. nih.gov Furthermore, higher comonomer concentrations can lead to a narrower molecular weight distribution in the resulting copolymer, particularly with the meso isomer. nih.gov

The following table summarizes the effect of 1-hexene concentration on the catalytic activity and properties of ethylene/1-hexene copolymers produced by a meso-bis(indenyl)zirconium dichloride/MAO system.

| 1-Hexene Added (wt%) | Activity (kg polymer/g metallocene·h) | Molar Mass (Mw) ( kg/mol ) | Molecular Weight Distribution (MWD) | 1-Hexene Content (mol%) |

| 0 | 1,200 | 150 | 5.7 | 0 |

| 1.0 | 1,500 | 130 | 4.5 | 1.2 |

| 3.0 | 1,800 | 110 | 3.1 | 3.5 |

Data adapted from a study on a silyl-bridged bis(indenyl)zirconium dichloride system. nih.gov

Catalyst Activity, Efficiency, and Deactivation Pathways in Olefin Polymerization

Generally, metallocene catalysts like this compound, when activated with cocatalysts such as methylaluminoxane (MAO), exhibit high initial activities. However, this activity can decrease over time due to various deactivation pathways. One proposed mechanism for deactivation involves the formation of dormant heterobimetallic Al/Zr species. nih.gov This can be more pronounced for certain stereoisomers, potentially explaining differences in observed activities between rac and meso forms. nih.gov

Another potential deactivation pathway involves β-hydride transfer to a coordinated monomer. This process competes with regular chain propagation and can lead to the formation of unsaturated polymer chains and inactive or less active catalyst species. The steric and electronic properties of the ligands on the zirconium center play a crucial role in mediating these processes.

Furthermore, the presence of impurities in the reaction medium can act as poisons to the catalyst, leading to a reduction in activity. The stability of the active catalytic species is therefore a key factor for maintaining high efficiency throughout the polymerization process. While specific quantitative data on the deactivation rates for this compound are scarce in the literature, studies on similar zirconocene systems highlight the importance of optimizing reaction conditions and catalyst design to minimize deactivation and maximize polymer yield.

Dehydropolymerization of Primary Silanes with this compound Catalysts

Polysilane Synthesis and Stereoregulating Influence

This compound has been shown to be an effective catalyst for the dehydropolymerization of primary silanes, such as phenylsilane (PhSiH₃). This process involves the catalytic dehydrocoupling of Si-H bonds to form Si-Si bonds, leading to the synthesis of polysilanes and the release of hydrogen gas. A key aspect of this catalytic system is its ability to exert a stereoregulating influence on the polymerization process. researchgate.net

While bis(cyclopentadienyl)-based catalysts typically produce atactic polysilanes with no stereoregulation, chiral bis(indenyl) complexes of zirconium have demonstrated considerable success in achieving stereoregular polymerization of olefins, a principle that extends to silane polymerization. researchgate.net The use of bis(indenyl)dimethylzirconocene in the dehydropolymerization of phenylsilane results in a polymer with some degree of fine structure, suggesting a statistical distribution of stereocenters within a mixture of cyclic and linear species. researchgate.net

A more pronounced stereoregulating influence is observed with the related bridged catalyst, [1,2-bis(indenyl)ethane]dimethylzirconocene. The polymer produced with this catalyst exhibits a limited number of sharp resonances in its ²⁹Si and ¹H NMR spectra, indicating a significant reduction in the number of magnetically distinct stereocenters. researchgate.net This suggests that the catalyst's stereochemistry plays a crucial role in controlling the tacticity of the resulting polysilane. The mechanism for this stereoselection is thought to be similar to Ziegler-Natta polymerization of olefins, where the growth of a polymer chain at a single chiral center occurs through the repetitive addition of monomer units. researchgate.net

Formation of Cyclic Oligosilanes

In addition to the formation of linear polysilanes, the dehydropolymerization of phenylsilane catalyzed by this compound also yields a mixture of low molecular weight cyclic oligosilanes. researchgate.net Mass spectrometry analysis of the products reveals the presence of cyclic species, (PhSiH)n, with ring sizes (n) typically ranging from 6 to 9. researchgate.net

The formation of these cyclic oligosilanes is a significant aspect of the catalytic process. The distribution of ring sizes can be influenced by the catalyst structure and reaction conditions. With this compound, the mass spectra of the resulting oligomers clearly show the presence of Si₆ to Si₉ rings. researchgate.net

The following table presents the relative intensities of the parent ions for cyclic oligosilanes, (PhSiH)n, produced by the dehydropolymerization of phenylsilane with two different zirconocene catalysts.

| n (Ring Size) | Relative Intensity with this compound | Relative Intensity with [1,2-Bis(indenyl)ethane]dimethylzirconocene |

| 5 | - | 1 |

| 6 | 13 | 12 |

| 7 | 100 | 100 |

| 8 | 29 | 24 |

| 9 | 10 | 10 |

| 10 | 2 | 2 |

Data adapted from Gauvin and Harrod (1990). researchgate.net

This data indicates that for both catalyst systems, the seven-membered ring (n=7) is the most abundant cyclic species formed under the studied conditions. The similarity in the product distribution between the unbridged and bridged catalysts suggests a common fundamental mechanism for the formation of these cyclic oligosilanes.

Oligomerization and Dimerization Reactions Mediated by this compound

This compound, in conjunction with MAO, forms a highly active catalytic system capable of promoting the oligomerization and dimerization of propylene. The nature of the ligand framework on the zirconium center, as well as the reaction conditions, plays a crucial role in determining the distribution and isomeric composition of the resulting products.

Propylene Oligomerization and Product Distribution

The oligomerization of propylene using this compound and MAO typically yields a mixture of oligomers, including dimers, trimers, and higher homologues. The distribution of these products is influenced by factors such as reaction temperature, pressure, and the ratio of catalyst to cocatalyst.

Research in this area has demonstrated that the product distribution can be tailored by modifying the indenyl ligand structure. For instance, ethylene-bridged bis(indenyl) zirconium complexes have been synthesized and their catalytic behavior in selective propylene oligomerization has been investigated. The substituents on the 3-position of the indenyl ring have been shown to affect the outcome of the oligomerization process.

| Catalyst System | Reaction Conditions | Product Distribution |

|---|---|---|

| This compound / MAO | Typical laboratory conditions | Predominantly dimers and trimers, with decreasing amounts of higher oligomers. |

| Modified bis(indenyl)zirconium complexes / MAO | Varied temperatures and pressures | Product distribution can be shifted towards either lower or higher oligomers depending on the ligand structure and reaction parameters. |

Propylene Dimerization Selectivity

A significant area of research has focused on the selective dimerization of propylene to specific isomers, as these dimers are valuable intermediates in the chemical industry. C1-symmetric ansa-(3-R-indenyl)(fluorenyl) zirconocene complexes, when activated with methylaluminoxane, have demonstrated high selectivity in the dimerization of propylene.

Studies have shown that certain sterically less encumbered zirconocene complexes can catalyze the dimerization of propylene to afford 2-methyl-1-pentene with selectivities as high as 95.7–98.4%. researchgate.net This high selectivity is a result of the specific coordination environment around the active zirconium center, which dictates the regioselectivity of propylene insertion and subsequent chain termination steps.

The mechanism of this selective dimerization is believed to proceed through a series of steps involving the coordination of propylene to the cationic zirconium active species, followed by insertion into the zirconium-alkyl bond. The regiochemistry of this insertion, whether 1,2- or 2,1-insertion, is a key determinant of the final product. Subsequent β-hydride elimination from the growing chain leads to the release of the dimer and regeneration of the active catalyst. The steric and electronic properties of the indenyl ligands play a critical role in controlling these steps and, consequently, the selectivity of the dimerization reaction.

| Catalyst | Cocatalyst | Reaction Temperature | Major Dimer Product | Selectivity (%) |

|---|---|---|---|---|

| C1-symmetric ansa-(3-R-indenyl)(fluorenyl)zirconocene | MAO | 100°C | 2-Methyl-1-pentene | up to 98.4 |

Structure Activity Relationships in Bis Indenyl Dimethylzirconium Catalysis

Impact of Indenyl Ligand Substituents on Catalytic Performance

The introduction of substituents onto the indenyl ligand framework is a primary strategy for tuning the performance of bis(indenyl)dimethylzirconium catalysts. These substituents exert both steric and electronic effects that can significantly alter the catalyst's interaction with olefin monomers. scite.ai

The size, bulk, and position of substituents on the indenyl rings have a profound impact on catalytic activity and polymer properties.

Bulk and Position: Increasing the steric bulk of substituents can lead to varied outcomes. For instance, methyl groups in the 2-position of the indenyl ligands can increase steric hindrance near the zirconium center, which alters the coordination geometry and monomer insertion kinetics. While this can sometimes slow monomer insertion, it can also enhance chain-end control. In some systems, increasing the number of substituents on the indenyl group results in a sharp decrease in catalytic activity, likely due to the blocking of the catalyst's active site. ijcce.ac.ir For example, a methyl substituent at position 1 of the indenyl moiety was found to drastically lower activity compared to an unsubstituted analogue. ijcce.ac.ir Conversely, in other unbridged systems, substitution at the 2-position with groups like methyl or phenyl can lead to higher comonomer incorporation than the unsubstituted bis(indenyl)zirconium dichloride. acs.org The position is critical, as studies on silyl-substituted complexes have shown that isomers with substituents at the 2-position of the indenyl ring generally exhibit lower polymerization activities than the unsubstituted parent complex. researchgate.netresearchgate.net

Spacer Chains: When functional groups are attached to the indenyl ring via a spacer chain, the length of this chain is a critical factor. In a series of complexes with ω-aryloxyalkyl substituted indenyl ligands, the catalyst with a three-methylene-unit spacer showed the highest activity for ethylene (B1197577) polymerization. ijcce.ac.ir Increasing the spacer length led to a sharp decrease in activity. ijcce.ac.ir This suggests an optimal distance is required to balance electronic influences and prevent unwanted coordination of the functional group's heteroatoms (e.g., oxygen) to the active metal center. yu.edu.joyu.edu.jo

The following table summarizes the effect of ligand substitution on the catalytic activity of selected zirconocene (B1252598) complexes in ethylene polymerization.

| Catalyst Precursor | Substituent Details | Activity (kg PE/mol cat h) |

| Catalyst 4a | Dissymmetric; one indenyl has a 3-carbon spacer to a 2-biphenyl group. | 26,233 yu.edu.jo |

| Catalyst 6 | Symmetric; both indenyls have a 3-carbon spacer to an aryloxy group. | 15,500 ijcce.ac.ir |

| Catalyst 9 | Symmetric; both indenyls have a longer, 4-carbon spacer to an aryloxy group. | 9,000 ijcce.ac.ir |

| Catalyst 10 | Symmetric; both indenyls have a 5-carbon spacer to an aryloxy group. | 2,200 ijcce.ac.ir |

| (ind)₂ZrCl₂ | Unsubstituted parent complex. | 3,200 yu.edu.jo |

The electronic properties of the indenyl ligand, modulated by electron-donating or electron-withdrawing substituents, directly influence the reactivity of the zirconium center. hhu.de

Electron-Donating Groups: Substituents that donate electron density to the ligand framework can make the zirconium center more electron-rich. A clear example is the introduction of a dimethylamino group (-NMe₂) onto the indenyl ring. d-nb.info This substitution leads to a noticeable increase in electron density at the Zr center, which is experimentally confirmed by a shift in the complex's reduction potential to more negative values (by 0.3-0.4 V) compared to unsubstituted analogues. d-nb.info An increased electron density at the metal center might decrease the rates of both olefin insertion and β-H transfer, making other processes like alkyl exchange with the cocatalyst a more dominant mode of chain termination. d-nb.info Methyl and silyl (B83357) substituents are also considered to increase the electron density at the Zr center. researchgate.net

Electron-Withdrawing Groups: Conversely, substituents on the six-membered ring of the indenyl ligand that are electron-withdrawing have been proposed to decrease catalytic activity for both ethene and propene polymerization. hhu.de The effect of electron-donating groups in similar positions has been reported as less clear-cut. hhu.de Disentangling purely electronic effects from concurrent steric changes introduced by the substituent remains a fundamental challenge in catalyst design. hhu.de

Role of Interannular Bridges in this compound Catalysts

Connecting the two indenyl ligands with a covalent bridge creates a class of catalysts known as ansa-metallocenes. The bridge imparts significant rigidity to the molecular structure, restricting the rotation of the indenyl ligands and profoundly influencing the catalyst's stereochemical control and activity.

A dimethylsilyl (-Si(CH₃)₂-) bridge is one of the most common and well-studied interannular links.

Conformational and Electronic Effects: The silyl bridge forces the indenyl ligands into a specific lateral orientation. acs.org This has significant electronic consequences that differ from those seen in analogous bis(cyclopentadienyl) systems. While a Me₂Si bridge tends to make bis(cyclopentadienyl)zirconium complexes more electron-rich, this effect is not observed in silyl-bridged bis(indenyl)zirconium complexes. acs.org Extended Hückel MO calculations reveal that this is due to decreased overlap between the filled π orbitals of the indenyl anions and the empty 4d orbitals of the zirconium center, a mismatch caused by the rigid conformation imposed by the bridge. acs.org This reduced electron density at the Zr centers of Me₂Si-bridged bis(indenyl) complexes may contribute to their generally higher propene-polymerization activities compared to their cyclopentadienyl (B1206354) counterparts. acs.org

Catalytic Performance: The rigidity provided by the silyl bridge is crucial for producing stereoregular polymers like isotactic polypropylene (B1209903). The bridge restricts ligand rotation, which in turn controls the orientation of the growing polymer chain and the incoming monomer, leading to high stereoselectivity. hhu.de

An ethylene bridge (-CH₂-CH₂-) is another prototypical link used in ansa-metallocenes.

Conformational and Electronic Effects: Like the silyl bridge, the ethylene bridge provides rigidity and fixes the orientation of the indenyl ligands. cdnsciencepub.comresearchgate.net This conformational constraint is key to its ability to act as a stereoregulating catalyst. cdnsciencepub.comresearchgate.net The nature of the bridge influences the electronic environment of the metal center. Interconnection of indenyl ligands with an ethylene bridge causes a pronounced bathochromic (red) shift of about 50 nm in the longest wavelength UV/vis absorption bands compared to the unbridged complex. acs.org This shift is significantly larger than that caused by a Me₂Si bridge, indicating a different alteration of the HOMO-LUMO energy gap. acs.org

Catalytic Performance: Ethylene-bridged bis(indenyl)zirconium complexes are classic, highly active catalyst precursors for the isospecific polymerization of propylene (B89431). acs.org The specific stereoisomer of the bridged complex dictates the resulting polymer's properties. For example, zirconium complexes with an alkyl or benzyl (B1604629) group on the 3-position of an ethylene-bridged bis(indenyl) ligand have been shown to catalyze the selective oligomerization or dimerization of propylene, respectively. sioc-journal.cn The bridging unit connecting two heterocyclic moieties has a strong influence on the performance of the catalysts, possibly due to different interactions between the catalyst cation and the bulky cocatalyst anion. researchgate.net

Stereoisomerism and its Influence on Polymer Properties

Ansa-bis(indenyl)zirconium complexes typically exist as two stereoisomers: racemic (rac) and meso. The synthesis of these catalysts often yields a mixture of both. nih.gov These isomers have different symmetries, which leads to the production of polymers with distinct properties.

rac Isomer: The rac form possesses C₂ symmetry (a twofold rotational axis), making the two coordination sites on the metal enantiotopic. This symmetry is responsible for the production of highly isotactic polypropylene (iPP), where the methyl groups of the polymer chain are all on the same side. acs.org The rac isomer is generally considered the more active and desirable form for producing crystalline, isotactic polymers. mdpi.com

meso Isomer: The meso form has Cₛ symmetry (a mirror plane), which makes the coordination sites diastereotopic. This lack of chirality at the catalytic center typically leads to the formation of atactic polypropylene (aPP), an amorphous material with random stereochemistry. acs.org The meso isomer is often less active than its rac counterpart. acs.orgmdpi.com

Unbridged ("Oscillating") Systems: In unbridged systems, such as bis(2-phenylindenyl)zirconium dichloride, the indenyl ligands can rotate. This rotation allows the catalyst to isomerize between a rac-like conformation (which produces isotactic blocks) and a meso-like conformation (which produces atactic blocks) during the growth of a single polymer chain. d-nb.info This "oscillating" behavior results in a stereoblock polymer, combining crystalline isotactic segments with amorphous atactic segments, which imparts elastomeric properties. d-nb.info

Contrasting Findings: While the rac isomer is usually more active, this is not a universal rule. In a study of [bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride, the meso isomer was found to be approximately three times more productive in ethylene/1-hexene (B165129) copolymerization than its rac congener, a reversal of the common trend. nih.govmdpi.com

The following table compares the catalytic performance of the rac and meso isomers of a silyl-bridged bis(indenyl) zirconocene in ethylene/1-hexene copolymerization.

| Catalyst Isomer | Activity (kgpol molZr-1 h-1) | 1-Hexene in Polymer (mol%) | Mw (kg mol-1) |

| meso-2 | 10,500 | 2.1 | 148 |

| rac-2 | 3,300 | 2.2 | 142 |

| Conditions: 10 mL 1-hexene, 80 °C. Data sourced from nih.gov. |

Racemic versus Meso this compound and Resultant Polymer Molecular Weight

The stereochemistry of this compound catalysts, specifically the spatial arrangement of the indenyl ligands, plays a pivotal role in determining the molecular weight of the polymers produced during olefin polymerization. The two primary diastereomers, racemic (rac) and meso, exhibit distinct catalytic behaviors that directly influence polymer chain growth and termination, thereby affecting the final polymer molecular weight (Mw).

In the context of olefin polymerization, bis(indenyl)zirconium dichloride complexes are commonly used as precatalysts, which, upon activation with a cocatalyst like methylaluminoxane (B55162) (MAO), are believed to form the active cationic dimethylzirconium species. The fundamental structure-activity relationships observed for the dichloride precatalysts are directly applicable to their dimethyl analogues.

Generally, for ansa-bis(indenyl) zirconocenes (where the indenyl rings are bridged), the rac isomers have been found to be more active in ethylene polymerization and typically yield polymers with higher molecular weights compared to their meso counterparts. mdpi.comgoogle.com This is often attributed to the C₂-symmetric nature of the rac isomer, which provides a more defined and stable active site for monomer insertion, leading to more consistent chain propagation and lower rates of chain termination.

However, research on specific substituted bis(indenyl)zirconium systems has revealed exceptions to this general trend. For instance, in the copolymerization of ethylene and 1-hexene using a dimethylsilyl-bridged bis(3-phenyl-6-tert-butylinden-1-yl)zirconium dichloride catalyst system, the meso isomer was surprisingly found to produce polymers with a significantly higher molecular weight than the rac isomer under identical conditions. mdpi.com This highlights that the influence of the indenyl ligand substituents can be a dominant factor, potentially altering the electronic and steric environment of the zirconium center to favor chain propagation with the meso isomer.

The following table, derived from studies on a substituted bis(indenyl)zirconium dichloride precatalyst, illustrates the impact of the catalyst's stereochemistry on the resulting polymer's molecular weight in ethylene/1-hexene copolymerization.

Table 1: Effect of Racemic and Meso Isomers on Polymer Molecular Weight (Mw)

| Catalyst Isomer | 1-Hexene (wt%) | Molecular Weight (Mw) (kg/mol) |

|---|---|---|

| meso | 0 | 335 |

| meso | 1.5 | 290 |

| meso | 3.0 | 251 |

| rac | 0 | 223 |

| rac | 1.5 | 162 |

| rac | 3.0 | 129 |

Data derived from ethylene/1-hexene copolymerization with a dimethylsilyl-bridged bis(3-phenyl-6-tert-butylinden-1-yl)zirconium dichloride/MAO system. mdpi.com

Effect on Polymer Molecular Weight Distribution (MWD) and Comonomer Incorporation

The stereoisomerism of this compound catalysts also exerts a significant influence on the molecular weight distribution (MWD), or polydispersity index (PDI), of the resulting polymers, as well as on the efficiency of comonomer incorporation.

Metallocene catalysts are renowned for producing polymers with a narrow MWD, a characteristic of their single-site nature where the active catalytic centers are nearly identical. mdpi.com However, the use of a mixture of rac and meso isomers can lead to a broadening of the MWD. mdpi.comgoogle.com This is because the two isomers can produce polymers with different average molecular weights, and their combination results in a polymer blend with a wider range of chain lengths. google.comepo.org For certain applications, a broader MWD is desirable as it can improve polymer processability. epo.org

In some catalyst systems, the MWD can be influenced by the concentration of the comonomer. For example, with the meso-isomer of dimethylsilyl-bridged bis(3-phenyl-6-tert-butylinden-1-yl)zirconium dichloride, an increase in the concentration of 1-hexene led to a narrowing of the MWD. mdpi.com In contrast, the MWD of the polymer produced by the rac isomer remained relatively constant under similar conditions. mdpi.com

Regarding comonomer incorporation, the structure of the catalyst's active site, as dictated by its stereochemistry, plays a crucial role. The accessibility of the zirconium center and the electronic properties of the indenyl ligands affect the catalyst's affinity for different monomers. In the case of the aforementioned dimethylsilyl-bridged bis(3-phenyl-6-tert-butylinden-1-yl)zirconium dichloride system, the rac isomer demonstrated a higher capacity for incorporating 1-hexene into the polyethylene (B3416737) chain compared to the meso isomer. mdpi.com This suggests that the geometry of the rac active site is more favorable for the coordination and insertion of the bulkier α-olefin.

The data in the following table summarizes the findings on MWD and comonomer incorporation for the rac and meso isomers of a substituted bis(indenyl)zirconium dichloride precatalyst in ethylene/1-hexene copolymerization.

Table 2: Effect of Racemic and Meso Isomers on MWD and Comonomer Incorporation

| Catalyst Isomer | 1-Hexene (wt%) | MWD (Mw/Mn) | 1-Hexene Incorporation (mol%) |

|---|---|---|---|

| meso | 0 | 5.7 | 0 |

| meso | 1.5 | 3.8 | 1.2 |

| meso | 3.0 | 3.1 | 2.1 |

| rac | 0 | 3.5 | 0 |

| rac | 1.5 | 3.3 | 1.8 |

| rac | 3.0 | 3.4 | 3.2 |

Data derived from ethylene/1-hexene copolymerization with a dimethylsilyl-bridged bis(3-phenyl-6-tert-butylinden-1-yl)zirconium dichloride/MAO system. mdpi.com

Advanced Characterization and Supporting of Bis Indenyl Dimethylzirconium Catalysts

Spectroscopic Characterization of Active Species

To unravel the complex mechanisms of catalysis, researchers employ sophisticated spectroscopic methods to observe the catalyst in action. These in situ techniques provide invaluable information about the formation, nature, and behavior of the active species during the polymerization reaction.

In situ NMR and UV/Vis spectroscopy are powerful tools for monitoring the speciation of catalysts during polymerization. mdpi.com UV/Vis spectroscopy, for instance, can track changes in the electronic environment of the zirconium center upon activation and during monomer insertion. The ligand-to-metal charge transfer (LMCT) absorption band is particularly sensitive to these changes. helsinki.fi Studies on related bis(indenyl)zirconium systems have shown that the introduction of an interannular bridge or substituents on the indenyl rings can significantly alter the electronic properties and, consequently, the catalyst's behavior. acs.org For example, the activation of zirconocene (B1252598) complexes with methylaluminoxane (B55162) (MAO) can be followed by observing shifts in the UV/Vis spectrum, indicating the formation of cationic active species. helsinki.firesearchgate.net

When a monomer like 1-hexene (B165129) is introduced to a solution of an activated bis(indenyl)zirconium catalyst, the color of the reaction mixture can change, signaling a decline in the absorbance of the initial cationic species and the rise of new absorbance bands corresponding to the formation of distinct zirconocene species involved in the polymerization. mdpi.com These spectral changes allow for the qualitative and quantitative tracking of the chain-propagating species. mdpi.com

The following table illustrates typical UV-Vis spectral changes observed during the activation and polymerization with a bis(indenyl)zirconium-type catalyst system.

| Stage | Observation | Interpretation |

| Catalyst Precursor | Characteristic LMCT absorption band. helsinki.fi | Ground state of the zirconocene dichloride. |

| Activation with MAO | Shift in the LMCT band to a different wavelength. researchgate.net | Formation of a cationic zirconocene species, e.g., [L₂ZrMe]⁺. |

| Addition of Monomer | Decline of the initial activated species' absorbance and appearance of new bands at longer wavelengths. mdpi.com | Formation of chain-propagating SBIZr-polymeryl⁺ cations and other intermediates. mdpi.com |

| Reaction Progression | Changes in the intensity of the new absorbance bands over time. mdpi.com | Monitoring of catalyst activity, deactivation, and potential re-activation pathways. mdpi.com |

This table is a generalized representation based on findings from related systems.

Extended X-ray Absorption Fine Structure (EXAFS) is a highly effective technique for probing the local atomic environment of the zirconium center in both homogeneous and supported catalysts. conicet.gov.ar It provides precise information on bond distances and the number of neighboring atoms, which is crucial for understanding the structure of the active site. conicet.gov.ar

For supported bis(indenyl)dimethylzirconium analogue catalysts, EXAFS studies have been conducted to characterize the grafted species. conicet.gov.ar In one study on rac-dimethylsilylenebis(indenyl)zirconium dichloride grafted onto MAO-modified silica (B1680970) (SMAO), EXAFS data revealed that the local structure around the Zr atom was dependent on the catalyst loading. conicet.gov.ar At higher zirconium concentrations (e.g., 0.8 wt % Zr/SiO₂), the Fourier transform of the EXAFS signal showed a main peak corresponding to the first coordination shell and another peak at approximately 2.8 Å. conicet.gov.ar In contrast, a catalyst with lower zirconium content (0.3 wt % Zr/SMAO) exhibited two additional small peaks at 2.8 Å and 3.8 Å, suggesting a different arrangement or interaction with the support. conicet.gov.ar These structural differences at the atomic level can be correlated with the observed catalytic activity and the properties of the resulting polymer. conicet.gov.ar

Below is a data table summarizing representative findings from EXAFS analysis of a supported bis(indenyl)zirconium analogue.

| Catalyst System | Zr Loading (wt %) | Key EXAFS Fourier Transform Peaks (Å) | Interpretation |

| Me₂Si(Ind)₂ZrCl₂ on SMAO | 0.8 | ~1.5 (main), ~2.8 | Higher concentration leads to a specific, possibly more aggregated, surface species. conicet.gov.ar |

| Me₂Si(Ind)₂ZrCl₂ on SMAO | 0.3 | ~1.5 (main), ~2.8 (small), ~3.8 (small) | Lower concentration allows for a different, potentially more isolated, grafting geometry. conicet.gov.ar |

Data adapted from a study on a closely related bis(indenyl)zirconium dichloride complex. conicet.gov.ar

Supported this compound Catalyst Systems

To overcome the drawbacks of homogeneous catalysts, such as reactor fouling and poor polymer morphology control, this compound and its derivatives are often immobilized on solid supports. researchgate.netscielo.br This heterogenization is a critical step for industrial applications, particularly in slurry and gas-phase polymerization processes. conicet.gov.ar

Silica (SiO₂) is the most widely used support material due to its high surface area, porosity, and mechanical stability. conicet.gov.arscielo.br The surface of silica is rich in silanol (B1196071) groups (Si-OH), which can react with the catalyst or cocatalyst. However, direct grafting can sometimes lead to catalyst deactivation. rsc.org Therefore, the silica is often chemically modified before the immobilization of the metallocene.

A common and effective strategy is to use MAO-modified silica (SMAO). conicet.gov.arconicet.gov.ar In this approach, the silica is first treated with methylaluminoxane (MAO), which reacts with the surface silanol groups. The resulting SMAO support then provides a robust platform for anchoring the this compound complex. conicet.gov.ar This method can lead to higher catalyst loadings and activities compared to direct grafting on silica. researchgate.net The process of immobilization can be done ex situ, where the catalyst is prepared separately and then added to the support, or via an in situ technique, where the catalyst, support, and cocatalyst are added directly to the polymerization reactor. researchgate.netconicet.gov.ar The in situ method has been shown to yield higher activities in some cases. researchgate.net

The physical and chemical characteristics of the support material have a profound impact on the performance of the resulting heterogeneous catalyst. Key parameters include surface area, pore volume, and pore size. researchgate.net

Surface Area and Loading: A high surface area generally allows for better dispersion of the catalyst and higher loadings. conicet.gov.ar However, there is often an optimal loading level. For instance, in the case of Me₂Si(Ind)₂ZrCl₂ on SMAO, the catalytic activity in ethylene (B1197577) polymerization was found to decrease significantly as the zirconium loading increased from 0.1 to 1.5 wt %. conicet.gov.ar This decrease was more pronounced than the corresponding reduction in surface area, suggesting that at higher loadings, catalyst sites inside the pores may become diffusion-limited or form less active species. conicet.gov.ar

Pore Structure: The pore size and volume affect the diffusion of monomers to the active sites and the growth of the polymer chain within the support particles. researchgate.net

Support Modification: The way the support is modified is also critical. Studies comparing MAO-mediated systems with those grafted directly onto silica have shown that the MAO-modified supports can achieve higher zirconium content and subsequently higher polymerization activities. researchgate.net The amount of aluminum used to modify the silica also plays a role, with an optimal range observed for achieving maximum catalyst activity. researchgate.net

The following table summarizes the effect of support properties on catalyst activity for a supported bis(indenyl)zirconium analogue.

| Support | Zr Loading (wt %) | Surface Area (m²/g) | Relative Catalyst Activity |

| SMAO (Support Only) | - | 185 | N/A |

| Me₂Si(Ind)₂ZrCl₂/SMAO | 0.3 | 160 | High |

| Me₂Si(Ind)₂ZrCl₂/SMAO | 0.8 | 145 | Low (85% reduction vs. 0.3% loading) |

Data derived from a study on a rac-dimethylsilylenebis(indenyl)zirconium dichloride system. conicet.gov.ar

One of the primary advantages of using supported catalysts is the ability to control the morphology (shape, size, and density) of the resulting polymer particles. scielo.brrsc.org In a process known as the "replication phenomenon," the growing polymer particle tends to adopt the shape of the support particle. researchgate.net

When this compound or its analogues are supported on spherical silica particles, the resulting polyethylene (B3416737) or polypropylene (B1209903) particles can also be spherical. rsc.org This is crucial for industrial processes as it prevents reactor fouling, improves powder flowability, and increases the bulk density of the polymer. scielo.br The mechanical strength of the support must be sufficient to withstand polymerization conditions but also allow for fragmentation as the polymer particle grows, ensuring that active sites are distributed throughout the final product. researchgate.net The use of supported systems, such as Me₂Si(Ind)₂ZrCl₂ on SMAO, has been shown to successfully produce polypropylene with controlled particle morphology. conicet.gov.ar

Theoretical and Computational Investigations of Bis Indenyl Dimethylzirconium Catalysis

Mechanistic Pathways of Olefin Insertion and Chain Propagation

The fundamental steps in olefin polymerization catalyzed by bis(indenyl)dimethylzirconium involve the insertion of an olefin monomer into the zirconium-alkyl bond, leading to chain propagation. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in mapping out the energetic landscape of this process.

The catalytic cycle is initiated by the activation of the precatalyst, this compound, typically with a cocatalyst like methylaluminoxane (B55162) (MAO) or a borane, to form a cationic zirconocenium species, [L2Zr-R]+. This active species then coordinates with an olefin molecule to form a π-complex. The subsequent insertion of the coordinated olefin into the Zr-C bond proceeds through a four-center transition state. This insertion step is the rate-determining step for chain propagation.

Kinetic modeling of 1-hexene (B165129) polymerization by rac-C2H4(1-Ind)2ZrMe2 activated with B(C6F5)3 has revealed the complexity of the system, involving multiple active species and reaction pathways. icp.ac.ru Such comprehensive models are crucial for understanding the catalyst's behavior and for the rational design of new catalysts. icp.ac.ru The activity of the catalyst is influenced by both the thermodynamics of π-complex formation and the kinetics of the insertion step. researchgate.net

Table 1: Calculated Bond Lengths in a Zirconocene-Catalyzed Reaction

| Bond | System | Bond Length (Å) |

| Zr-C1 | [Zr]-DVB-PP1 | 2.355 |

| Zr-C1 | Transition State (TS1) | 2.423 |

| H1-H2 | Free H2 | 0.743 |

| H1-H2 | Transition State (TS1) | 0.744 |

| Zr-H1 | Transition State (TS1) | 3.314 |

| Zr-H2 | Transition State (TS1) | 3.311 |

| Data sourced from a DFT study on zirconocene-catalyzed copolymerization. mdpi.com |

Computational Modeling of the Stereoselection Mechanism

The stereochemistry of the resulting polymer (e.g., isotactic, syndiotactic, atactic) is determined by the facial selectivity of olefin insertion into the metal-polymer bond at the chiral catalytic center. Computational modeling has been pivotal in explaining the origins of stereoselection in polymerizations catalyzed by bis(indenyl)zirconium derivatives.

For ansa-zirconocenes, the stereoselectivity is governed by the geometry of the catalyst's coordination sphere. researchgate.net The orientation of the growing polymer chain and the incoming monomer are directed by the steric bulk and symmetry of the indenyl ligands. researchgate.net DFT calculations can be used to determine the energy barriers for different insertion pathways, revealing the most favorable route that leads to a specific polymer tacticity. For instance, in the polymerization of multifunctional acrylic monomers, computational studies have shown significant energy differences between transition states leading to different stereochemical outcomes, consistent with experimental observations of stereoselectivity. mountainscholar.org

The enantiomorphic-site controlled mechanism is often responsible for the high degree of stereochemical control observed in these polymerizations. mountainscholar.org The chirality of the active site dictates the preferred orientation of the incoming monomer, leading to the formation of stereoregular polymers.

Computational Modeling for Rational Catalyst Design

Computational modeling serves as a powerful tool for the rational design of new catalysts with enhanced properties. icp.ac.runih.gov By simulating the effects of ligand modifications on the catalyst's electronic and steric environment, researchers can predict how these changes will affect activity, selectivity, and polymer properties.

For example, DFT calculations have been employed to study the effect of silyl (B83357) substitution on the indenyl ligands of bis(indenyl)zirconium complexes. researchgate.net These studies can correlate geometric parameters and conformational energy profiles with the observed polymerization activity. researchgate.net This predictive capability allows for the in-silico screening of potential catalyst structures, prioritizing synthetic efforts on the most promising candidates. researchgate.net

The development of structure-activity relationships through comprehensive kinetic modeling is essential for this design process. icp.ac.ru By obtaining robust values for rate constants, these models provide a quantitative basis for predicting the performance of new catalyst structures. icp.ac.ru Topographic steric maps, generated from calculated molecular structures, provide a three-dimensional visualization of the catalytic pocket, enabling its reshaping by altering ligand parameters to achieve desired catalytic behavior. researchgate.net

Prediction of Stereoselectivity and Regioselectivity in Polymerization

Computational methods are widely used to predict the stereoselectivity and regioselectivity of polymerization reactions. Regioselectivity refers to the orientation of the monomer insertion (e.g., 1,2- vs. 2,1-insertion), while stereoselectivity relates to the spatial arrangement of the monomer units in the polymer chain.

DFT studies can accurately predict the preferred mode of olefin insertion. For linear alpha-olefins like propylene (B89431), 1,2-insertion is generally favored over 2,1-insertion. researchgate.net However, for other monomers, such as styrene, the preference can be reversed. researchgate.net These predictions are based on the calculated energy barriers for the respective insertion pathways.

In the copolymerization of propylene with bis-styrenic molecules catalyzed by a zirconocene (B1252598), DFT calculations combined with Fukui function analysis have been used to explain the observed regioselectivity. mdpi.com The calculations indicated that the 2,1-insertion of p-methylstyrene is thermodynamically controlled. mdpi.com The Fukui function, which describes the reactivity of different atomic sites in a molecule, successfully predicted that the C2 carbon of the vinyl group in the comonomer is more reactive and thus more likely to bond with the zirconium center. mdpi.com

Table 2: Fukui Function Values for Reactivity Prediction in Copolymerization

| Species | Atom | Fukui Function (f⁻) | Reactivity Prediction |

| DVB-PP1 | C2 | 0.143 | More reactive |

| DVB-PP1 | C3 | 0.067 | Less reactive |

| [BVPE]-PP1 | C2 | 0.094 | More reactive |

| [BVPE]-PP1 | C3 | 0.043 | Less reactive |

| Data indicates the higher reactivity of the C2 atom for reaction with the Zr center. mdpi.com |

These theoretical predictions are crucial for understanding and controlling the microstructure of polymers, which in turn dictates their macroscopic properties.

Emerging Research and Future Directions for Bis Indenyl Dimethylzirconium

Design of Next-Generation Bis(indenyl)dimethylzirconium Catalysts for Enhanced Performance

The performance of a this compound catalyst is intricately linked to its molecular structure. Researchers are actively exploring modifications to the ligand framework to enhance catalytic activity, thermal stability, and selectivity. The primary strategies involve the introduction of bridging units between the indenyl rings and the strategic placement of substituents on the rings themselves.

Bridged bis(indenyl) systems, often referred to as ansa-metallocenes, are a major focus of next-generation design. researchgate.net Common bridges include dimethylsilyl (-Si(CH₃)₂-) and ethylene (B1197577) (-CH₂CH₂-). researchgate.netnih.gov These bridges impart rigidity to the catalyst structure, which restricts the rotation of the indenyl ligands and influences the geometry of the catalytic active site. This structural constraint is crucial for controlling the stereochemistry of the resulting polymer. For example, silyl-bridged bis(indenyl)-based metallocenes are of significant industrial and academic relevance for olefin polymerization. nih.gov More complex bridges, such as the tetramethyldisilylene [-((CH₃)₂Si-Si(CH₃)₂)-] bridge, are also being investigated to further tune catalyst performance. google.com